2-Amino-N-cyclohexylbenzamide

Solid-phase synthesis Crystallinity Formulation pre-screening

2-Amino-N-cyclohexylbenzamide (CAS 56814‑11‑0) is a benzamide derivative bearing an ortho‑amino substituent on the phenyl ring and an N‑cyclohexyl amide side‑chain, with molecular formula C₁₃H₁₈N₂O and a molecular weight of 218.29 g·mol⁻¹. The compound is a white crystalline solid with an experimentally determined melting point of 153–156 °C, a predicted boiling point of 421.5 ± 28.0 °C at 760 mmHg, a predicted density of 1.11 ± 0.1 g·cm⁻³, and an ACD/LogP of 2.68.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 56814-11-0
Cat. No. B1268408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-cyclohexylbenzamide
CAS56814-11-0
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=CC=CC=C2N
InChIInChI=1S/C13H18N2O/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,14H2,(H,15,16)
InChIKeyAHWGBTCRPVCUBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-cyclohexylbenzamide (CAS 56814-11-0) – Physicochemical Identity, Structural Class, and Procurement-Relevant Baseline


2-Amino-N-cyclohexylbenzamide (CAS 56814‑11‑0) is a benzamide derivative bearing an ortho‑amino substituent on the phenyl ring and an N‑cyclohexyl amide side‑chain, with molecular formula C₁₃H₁₈N₂O and a molecular weight of 218.29 g·mol⁻¹ . The compound is a white crystalline solid with an experimentally determined melting point of 153–156 °C, a predicted boiling point of 421.5 ± 28.0 °C at 760 mmHg, a predicted density of 1.11 ± 0.1 g·cm⁻³, and an ACD/LogP of 2.68 . It is commercially available from multiple suppliers at purities of ≥95 % (typically 95–98 %), with batch‑specific QC documentation including NMR, HPLC, and GC . The compound is principally employed as a synthetic intermediate and research‑grade building block, with emerging interest in medicinal chemistry applications related to kinase inhibition and antitumor screening .

Why 2-Amino-N-cyclohexylbenzamide Cannot Be Replaced by Simpler Benzamide Analogs in Synthesis and Screening Workflows


The ortho‑amino and N‑cyclohexyl substituents of 2‑amino‑N‑cyclohexylbenzamide jointly confer a distinctive physicochemical profile—intermediate lipophilicity (ACD/LogP = 2.68), three hydrogen‑bond donors, and a relatively high melting point (153–156 °C)—that is not replicated by any single‑substituent analog . Removing the cyclohexyl group (2‑aminobenzamide; LogP ≈ 0.76, m.p. 111–113 °C) substantially increases aqueous solubility and reduces steric bulk, while removing the ortho‑amino group (N‑cyclohexylbenzamide; one H‑bond donor, different conformational preferences) eliminates the nucleophilic handle required for cyclization reactions such as quinazolinone formation [1]. Even close analogs like 2‑amino‑N‑methylbenzamide (m.p. ≈ 75 °C, lower LogP) differ markedly in solid‑state handling, solubility, and the steric environment around the amide nitrogen, which directly affects reactivity in downstream transformations and binding to biological targets . These cumulative differences mean that generic substitution within the benzamide class risks altered reaction yields, divergent SAR trends, and irreproducible screening outcomes.

Head‑to‑Head Quantitative Differentiation of 2‑Amino‑N‑cyclohexylbenzamide versus Closest Structural Analogs


Melting Point Elevation as a Proxy for Crystallinity and Solid‑Phase Handling Advantage

2‑Amino‑N‑cyclohexylbenzamide exhibits a melting point of 153–156 °C, approximately 40 °C higher than 2‑aminobenzamide (111–113 °C) and roughly 80 °C higher than 2‑amino‑N‑methylbenzamide (≈75 °C), indicating stronger intermolecular interactions in the solid state that facilitate handling, weighing accuracy, and long‑term storage stability .

Solid-phase synthesis Crystallinity Formulation pre-screening

Intermediate Lipophilicity (LogP 2.68) Occupies a Privileged Window for Passive Permeability and Synthetic Solubility

The ACD/LogP of 2‑amino‑N‑cyclohexylbenzamide is 2.68, positioning it between 2‑aminobenzamide (LogP ≈ 0.76, excessively polar for membrane permeation) and N‑cyclohexylbenzamide (XLogP3 estimated near 3.0, with zero H‑bond donors), thereby balancing passive permeability potential with sufficient aqueous solubility for solution‑phase chemistry [1].

Lipophilicity Drug-likeness Solubility

Dual H‑Bond Donor/Acceptor Architecture Enables Unique Cyclization Chemistry to Quinazolinones

The simultaneous presence of a primary amide N–H (donor), an ortho‑amino group (donor), and a carbonyl oxygen (acceptor) provides 2‑amino‑N‑cyclohexylbenzamide with the precise array of three H‑bond donors and three H‑bond acceptors required for electrocatalytic C1 cyclization with methanol to form 3‑cyclohexyl‑2,3‑dihydroquinazolin‑4(1H)‑one, a transformation that 2‑aminobenzamide (2 donors, 2 acceptors) and N‑cyclohexylbenzamide (1 donor, 1 acceptor) cannot undergo with the same regiochemical outcome [1] .

Quinazolinone synthesis Heterocyclic chemistry Electrocatalytic cyclization

Weak Tachykinin NK1 Receptor Affinity Provides a Clean Negative Baseline for Selectivity Profiling

In a standardized radioligand binding assay using [¹²⁵I]‑Bolton‑Hunter Substance P on rat forebrain membranes, 2‑amino‑N‑cyclohexylbenzamide exhibited a Ki > 10,000 nM against the tachykinin NK1 receptor, confirming negligible affinity [1]. By contrast, structurally related N‑cyclohexylbenzamide derivatives with optimized substituents have been reported to achieve nanomolar IC₅₀ values at related receptors (e.g., 11β‑HSD1 inhibitors with IC₅₀ < 100 nM), establishing this compound as a useful low‑affinity control for selectivity panels [2].

Tachykinin receptor Selectivity screening Off-target profiling

Validated Synthetic Route Delivers 82% Yield under Mild Conditions with Commercial Feasibility

A reported synthesis of 2‑amino‑N‑cyclohexylbenzamide using o‑nitrobenzyl alcohol, cyclohexylamine, and caesium carbonate at 110 °C for 16 h under inert atmosphere (Schlenk technique) achieves an isolated yield of 82 %, representing a practical, reproducible route that avoids the harsh reducing conditions or expensive catalysts required for some alternative benzamide syntheses . This compares favorably with typical yields of 60–75 % reported for analogous 2‑aminobenzamide derivatives bearing smaller N‑alkyl substituents synthesized via conventional acyl chloride methods .

Synthetic methodology Process chemistry Building block supply

Procurement‑Optimized Application Scenarios for 2‑Amino‑N‑cyclohexylbenzamide Based on Verified Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring Intermediate Lipophilicity Benzamide Scaffolds

In lead optimization programs targeting intracellular enzymes or receptors where balanced lipophilicity (LogP 2–3) is critical for cell permeability and low metabolic liability, 2‑amino‑N‑cyclohexylbenzamide provides a pre‑measured LogP of 2.68 that cannot be achieved with 2‑aminobenzamide (LogP ≈ 0.76) or N‑cyclohexylbenzamide (which lacks the synthetically enabling ortho‑amino group) . Procurement of this specific intermediate enables SAR exploration within a proven lipophilicity window without requiring de novo LogP tuning.

Diversification of Quinazolinone‑Focused Compound Libraries via Mild Electrocatalytic Cyclization

Research groups building 2,3‑dihydroquinazolin‑4(1H)‑one libraries for screening can employ 2‑amino‑N‑cyclohexylbenzamide directly in the electrocatalytic methanol‑C1 cyclization protocol, yielding the N3‑cyclohexyl‑substituted quinazolinone without the need for transition‑metal catalysts or strong bases [1]. This contrasts with 2‑aminobenzamide, which yields the unsubstituted quinazolinone, and with N‑cyclohexylbenzamide, which cannot undergo this cyclization. The demonstrated 82 % synthetic accessibility of the precursor ensures library production at meaningful scale .

Selectivity Profiling Panels Requiring a Validated Low‑Affinity Benzamide Control

For laboratories conducting kinase or GPCR selectivity panels, 2‑amino‑N‑cyclohexylbenzamide offers a documented weak binder (Ki > 10,000 nM at NK1) that serves as a negative control, enabling researchers to distinguish genuine structure‑activity relationships from non‑specific background when testing elaborated cyclohexylbenzamide derivatives that achieve nanomolar potency at cognate targets [2].

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